2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one

Medicinal Chemistry Structure-Based Drug Design Fragment-Based Screening

2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one (CAS 1422140-35-9) is a heterocyclic spiro compound comprising a 2,8-diazaspiro[4.5]decan-1-one core N-substituted with a pyridin-2-ylmethyl group. Its molecular formula is C14H19N3O, with a molecular weight of 245.32 g/mol and a computed XLogP3-AA of 0.2, indicating moderate polarity.

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
Cat. No. B8008990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CNCCC12CCN(C2=O)CC3=CC=CC=N3
InChIInChI=1S/C14H19N3O/c18-13-14(4-8-15-9-5-14)6-10-17(13)11-12-3-1-2-7-16-12/h1-3,7,15H,4-6,8-11H2
InChIKeyWZZHTFCWFVATQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one – Core Structural and Procurement Identifier


2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one (CAS 1422140-35-9) is a heterocyclic spiro compound comprising a 2,8-diazaspiro[4.5]decan-1-one core N-substituted with a pyridin-2-ylmethyl group [1]. Its molecular formula is C14H19N3O, with a molecular weight of 245.32 g/mol and a computed XLogP3-AA of 0.2, indicating moderate polarity . The scaffold features a conformationally restricted spiro junction connecting a pyrrolidinone and a piperidine ring, which confers distinct three-dimensional shape characteristics relevant to fragment-based drug design and targeted library synthesis [1][2].

Why 2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one Cannot Be Swapped with Analogous Spiro or Pyridinylmethylamine Building Blocks


Within the spirocyclic diamine library space, minor alterations in the spiro scaffold (e.g., shifting from 2,8-diazaspiro[4.5]decane to 2,7-diazaspiro[4.5]decane) or repositioning the pyridinyl substituent from 2- to 3- or 4- position profoundly alter the exit vector geometry, hydrogen-bonding capacity, and lipophilicity distribution . The 2,8-diazaspiro[4.5]decan-1-one core, with its lactam carbonyl at position 1, provides a unique hydrogen bond acceptor that is absent in the non-oxidized 2,8-diazaspiro[4.5]decane variants, directly influencing target recognition in kinase inhibition and GPCR antagonist programs [1]. Generic selection of a 'pyridinylmethyl-spiro' building block without accounting for these precise structural differences risks loss of on-target potency, altered selectivity profiles, and inconsistent physicochemical properties during hit-to-lead optimization.

Quantitative Differentiation Data for 2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one Versus Closest Analogs


Spatial Conformation and Exit Vector Geometry: Pyridin-2-ylmethyl vs. Pyridin-3-ylmethyl Regioisomers

The target compound positions the pyridine nitrogen at the 2-position, creating an intramolecular hydrogen bond acceptor at a distance of approximately 2.8–3.2 Å from the spiro lactam carbonyl, as predicted by molecular geometry calculations [1]. This chelation-competent orientation contrasts sharply with the 3-pyridyl regioisomer (CAS 1422066-98-5), where the nitrogen is directed away from the core, eliminating this intramolecular interaction and significantly altering the three-dimensional pharmacophore .

Medicinal Chemistry Structure-Based Drug Design Fragment-Based Screening

Lipophilicity Differential: XLogP3-AA Comparison with 2,7-Diazaspiro[4.5]decane Analogues

The target compound exhibits a computed XLogP3-AA of 0.2, reflecting the balanced polarity imparted by the lactam carbonyl and the spiro junction [1]. In contrast, the non-oxidized analogue 10,10-difluoro-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decane (CAS 1422063-44-2) shows a predicted higher lipophilicity (estimated XLogP3 ~1.5–2.0) due to the absence of the polar lactam group and the introduction of fluorine atoms . This difference of approximately 1.3–1.8 log units translates to a >20-fold shift in octanol/water partition coefficient.

ADME Optimization Physicochemical Profiling Lead Optimization

Topological Polar Surface Area (tPSA) as a Selectivity Surrogate for CNS Exposure Profiling

The target compound has a computed topological polar surface area (tPSA) of 45.2 Ų [1]. This value falls within the optimal range (40–70 Ų) often associated with favorable CNS penetration, while still maintaining adequate solubility. By comparison, the 2,7-diazaspiro[4.5]decane analogue 2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one registers a tPSA of 45.2 Ų (identical, but with different spatial distribution of polar atoms) . The equivalent tPSA arises from the same atom types, but the 2,8-scaffold directs the polar atoms into a distinct topological arrangement that may differentially influence P-glycoprotein recognition and CNS partitioning.

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Property Prediction

Recommended Procurement Scenarios for 2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one


Kinase Hinge-Binder Fragment Library Expansion

The unique intramolecular hydrogen bond motif formed between the pyridine N and the lactam carbonyl offers a pre-organized bidentate hydrogen bond system that mimics the adenine recognition pattern of kinase hinge regions. Researchers building focused kinase inhibitor libraries should prioritize this scaffold over pyridin-3-ylmethyl or pyridin-4-ylmethyl regioisomers, which cannot achieve equivalent chelation. The 2,8-diazaspiro[4.5]decan-1-one core also provides a rigid, sp³-rich scaffold that enhances fragment three-dimensionality and may improve selectivity against closely related kinase subfamilies [1]. Direct experimental validation against specific kinase targets (e.g., RIPK1, TYK2, JAK1) is underway in multiple independent drug discovery programs [2][3].

CNS-Penetrant Probe Compound Synthesis

With a tPSA of 45.2 Ų and a moderate XLogP3-AA of 0.2, the target compound resides within the favorable physicochemical envelope for CNS exposure. Medicinal chemistry teams pursuing neurodegenerative or psychiatric targets should select this building block over more lipophilic spiro analogs (e.g., fluorinated 2,7-diazaspiro[4.5]decanes) to minimize non-specific tissue binding while preserving passive BBB permeability potential. The specific 2-pyridyl attachment geometry additionally provides a vector suitable for engaging CNS-active GPCRs and ion channels that recognize aryl-piperidine pharmacophores [1][2].

Selective GPCR Antagonist Lead Optimization

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been validated in glycoprotein IIb-IIIa antagonist programs, demonstrating that the spirocyclic core effectively mimics the turn conformation of RGD peptides [1]. The addition of the pyridin-2-ylmethyl group may extend this pharmacophore to engage an accessory aromatic pocket in the receptor binding site, as observed in spiro piperidinylpyridine series. Procurement for GPCR-focused projects should favor this specific substitution pattern over alternatives lacking the 2-pyridyl group or bearing alternative heterocycles, as computational docking suggests improved shape complementarity to biogenic amine receptor binding pockets [2].

Quote Request

Request a Quote for 2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.